molecular formula C22H26FN5O3S2 B11316197 N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11316197
M. Wt: 491.6 g/mol
InChI Key: NEMSZDGZCSAEOQ-UHFFFAOYSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a triazole ring, a sulfonamide group, and various aromatic and aliphatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the sulfonamide group via sulfonylation reactions.
  • Coupling reactions to attach the aromatic and aliphatic substituents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the aromatic rings.

    Reduction: Reduction reactions could target the sulfonamide group or other functional groups.

    Substitution: Various substitution reactions could occur, especially on the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound, or derivatives with different substituents.

Scientific Research Applications

N-(2,6-DIMETHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a potential inhibitor or modulator of enzymes or receptors.

    Medicine: As a candidate for drug development, particularly for conditions involving the pathways it affects.

    Industry: In the development of new materials or as a component in specialized chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes or receptors, inhibiting or modulating their activity. This could involve binding to the active site or allosteric sites, altering the conformation or function of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-DIMETHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-CHLOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
  • N-(2,6-DIMETHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-BROMOPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

Uniqueness

The uniqueness of N-(2,6-DIMETHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE lies in its specific substituents, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H26FN5O3S2

Molecular Weight

491.6 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[[4-ethyl-5-[(4-fluoro-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H26FN5O3S2/c1-5-27-19(13-28(33(4,30)31)18-11-9-17(23)10-12-18)25-26-22(27)32-14-20(29)24-21-15(2)7-6-8-16(21)3/h6-12H,5,13-14H2,1-4H3,(H,24,29)

InChI Key

NEMSZDGZCSAEOQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC=C2C)C)CN(C3=CC=C(C=C3)F)S(=O)(=O)C

Origin of Product

United States

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